molecular formula C13H18OS B14685995 2-(Phenylsulfanyl)heptanal CAS No. 35809-27-9

2-(Phenylsulfanyl)heptanal

Cat. No.: B14685995
CAS No.: 35809-27-9
M. Wt: 222.35 g/mol
InChI Key: QNHDNVVJXIUCJC-UHFFFAOYSA-N
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Description

2-(Phenylsulfanyl)heptanal is an organic compound characterized by the presence of a phenylsulfanyl group attached to a heptanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylsulfanyl)heptanal can be achieved through several methods. One common approach involves the reaction of heptanal with a phenylsulfanyl reagent under controlled conditions. For instance, the reaction can be carried out in the presence of a base such as triethylamine in a solvent like diethyl ether . The reaction mixture is typically stirred and heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylsulfanyl)heptanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Heptanoic acid

    Reduction: 2-(Phenylsulfanyl)heptanol

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

2-(Phenylsulfanyl)heptanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Phenylsulfanyl)heptanal involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may exert its effects by inhibiting the growth of certain fungi through the emission of volatile organic compounds . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Phenylsulfanyl)heptanal is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

CAS No.

35809-27-9

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

2-phenylsulfanylheptanal

InChI

InChI=1S/C13H18OS/c1-2-3-5-10-13(11-14)15-12-8-6-4-7-9-12/h4,6-9,11,13H,2-3,5,10H2,1H3

InChI Key

QNHDNVVJXIUCJC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C=O)SC1=CC=CC=C1

Origin of Product

United States

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